6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one
Overview
Description
6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one is a useful research compound. Its molecular formula is C18H13FN8O and its molecular weight is 376.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Synthesis Techniques : Microwave irradiation and multi-component reactions (MCRs) have been employed for the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives, which include compounds structurally related to 6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydro-8H-purin-8-one. These methods offer advantages in terms of reaction time and yield efficiency (El-Borai et al., 2012).
Antimicrobial Activity : Various derivatives of pyrazolo[3,4-b]pyridine have demonstrated significant antibacterial properties. This suggests potential applications of these compounds, including this compound, in developing new antimicrobial agents (Maqbool et al., 2014).
Antiproliferative Activity : Studies on pyrazolo[3,4-c]pyridines, which are closely related to the chemical structure , have shown promising antiproliferative activity against various cancer cell lines. This indicates potential applications in cancer therapy (Gavriil et al., 2017).
Spectral and Structural Analysis : Detailed investigations into the structure and vibrational spectra of related pyrazolo[3,4-b]pyridines have been conducted using techniques like FT-IR and FT-Raman spectroscopy. This research is crucial for understanding the molecular characteristics and potential applications of these compounds (Bahgat et al., 2009).
Antiviral Activity : Some derivatives of pyrazolo[3,4-b]pyridines have shown notable antiviral activities. This highlights the potential of this compound and its derivatives in antiviral drug development (Attaby et al., 2006).
Supramolecular Interactions : Research on the interaction of pyrazolo[3,4-b]pyridines with biomolecules like lysozyme has been conducted. This provides insights into the biological interactions and potential therapeutic applications of these compounds (Wu et al., 2007).
Cancer Therapy : Derivatives of pyrazolo[3,4-b]pyridines have been evaluated for their role in inducing apoptosis and inhibiting tyrosine kinase, suggesting their potential use in cancer therapy (El-Hashash et al., 2019).
Properties
IUPAC Name |
6-amino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-7,9-dihydropurin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN8O/c19-11-6-2-1-4-9(11)8-27-17-10(5-3-7-21-17)12(26-27)15-23-14(20)13-16(24-15)25-18(28)22-13/h1-7H,8H2,(H4,20,22,23,24,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHOOCNZQCRKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C4=NC(=C5C(=N4)NC(=O)N5)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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